2-(2-(Bromomethyl)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.: 1030832-39-3

Cat. No.: VC3374145

Molecular Formula: C13H17BBrFO2

Molecular Weight: 314.99 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1030832-39-3 |

|---|---|

| Molecular Formula | C13H17BBrFO2 |

| Molecular Weight | 314.99 g/mol |

| IUPAC Name | 2-[2-(bromomethyl)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C13H17BBrFO2/c1-12(2)13(3,4)18-14(17-12)11-7-10(16)6-5-9(11)8-15/h5-7H,8H2,1-4H3 |

| Standard InChI Key | YAYDJVPPMDALER-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)CBr |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)CBr |

Introduction

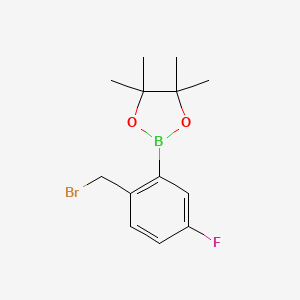

Chemical Identity and Structural Characteristics

2-(2-(Bromomethyl)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound with a distinctive molecular structure featuring several key functional groups. The compound is registered under CAS number 1030832-39-3 and possesses a molecular weight of 314.99 g/mol . Its molecular formula is C13H17BBrFO2, highlighting the presence of boron, bromine, and fluorine atoms within its structure .

Structural Components and Features

The compound's structure can be divided into three main components that contribute to its chemical properties and reactivity:

-

Dioxaborolane Ring: The compound contains a tetramethyl-substituted 1,3,2-dioxaborolane ring, commonly known as a pinacol boronate ester. This structure provides stability to the boron center while maintaining its Lewis acidity and potential for transmetalation reactions .

-

Substituted Phenyl Ring: The phenyl group is doubly substituted with both a fluorine atom at the 5-position and a bromomethyl group at the 2-position. This substitution pattern creates an electron-deficient aromatic system with distinct electronic properties .

-

Bromomethyl Group: This functional group represents a reactive site for nucleophilic substitution reactions, making it valuable for further synthetic transformations. Its positioning ortho to the boronate ester creates a unique reactivity profile .

The fluorine atom's presence influences the compound's electronic properties, potentially enhancing its lipophilicity and biological activity if used in medicinal chemistry applications .

Structural Identifiers

The compound is represented by several chemical identifiers that facilitate its electronic registration and identification in chemical databases:

| Identifier Type | Value |

|---|---|

| IUPAC Name | 2-(2-(bromomethyl)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| CAS Number | 1030832-39-3 |

| PubChem CID | 53217103 |

| InChI | InChI=1S/C13H17BBrFO2/c1-12(2)13(3,4)18-14(17-12)11-7-10(16)6-5-9(11)8-15/h5-7H,8H2,1-4H3 |

| InChIKey | YAYDJVPPMDALER-UHFFFAOYSA-N |

| SMILES | FC1=CC=C(CBr)C(B(OC(C)2C)OC2(C)C)=C1 |

Table 1: Chemical identifiers for 2-(2-(Bromomethyl)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Physical and Chemical Properties

The complete physical and chemical properties of 2-(2-(Bromomethyl)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane provide insights into its behavior in various reaction conditions and applications. While comprehensive experimental data is limited in the available literature, the following properties have been documented or can be inferred from similar structures.

Chemical Reactivity

The chemical reactivity of this compound is largely determined by its three primary functional groups:

-

Boronate Ester: The pinacol boronate group is commonly employed in cross-coupling reactions, particularly Suzuki-Miyaura couplings. This functionality allows for carbon-carbon bond formation with various halides or pseudohalides under palladium catalysis .

-

Bromomethyl Group: This functionality serves as an electrophilic site, making it susceptible to nucleophilic substitution reactions. The benzylic position of the bromine enhances its reactivity compared to typical alkyl bromides .

-

Fluoro Substituent: The fluorine atom contributes to the compound's electronic properties by withdrawing electron density from the aromatic ring. This can influence reactivity patterns and potentially enhance certain coupling reactions .

The tetramethyl substitution on the dioxaborolane ring contributes to steric hindrance, which may affect the compound's reactivity profile and stability against hydrolysis .

Synthetic Applications and Utility

2-(2-(Bromomethyl)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane represents a valuable building block in organic synthesis due to its bifunctional nature. The presence of both boronate and bromide functionalities enables sequential or selective transformations that are highly valuable in complex molecule synthesis.

Comparative Reactivity

It is important to distinguish 2-(2-(Bromomethyl)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from its isomer 2-(4-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1029439-49-3), which features a different substitution pattern on the aromatic ring . While these compounds share similar functional groups, their different substitution patterns likely result in distinct reactivity profiles and applications.

| Parameter | Specification |

|---|---|

| Purity | ≥95% |

| Appearance | Solid |

| CAS Number | 1030832-39-3 |

| Molecular Weight | 314.99 g/mol |

| Formula | C13H17BBrFO2 |

Table 2: Commercial specifications for 2-(2-(Bromomethyl)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

| Supplier | Package Size | Price |

|---|---|---|

| Supplier 1 | 1g | 177.00 € |

| Supplier 2 | 1g | 323.00 € |

| Supplier 2 | 5g | 1,220.00 € |

| Supplier 2 | 25g | 3,933.00 € |

Table 3: Representative pricing for 2-(2-(Bromomethyl)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from select suppliers

This pricing structure is typical for specialized synthetic building blocks, with significant economies of scale for larger quantities. The variation in pricing between suppliers may reflect differences in synthesis methods, purity, or analytical certification.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume